molecular formula C8H8F3N B2831371 2,2-Difluoro-2-(4-fluorophenyl)ethan-1-amine CAS No. 454483-93-3

2,2-Difluoro-2-(4-fluorophenyl)ethan-1-amine

Cat. No.: B2831371
CAS No.: 454483-93-3
M. Wt: 175.154
InChI Key: KVOPXGCKWVEEPQ-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(4-fluorophenyl)ethan-1-amine is a fluorinated ethylamine derivative characterized by two fluorine atoms on the ethanamine chain and a 4-fluorophenyl substituent. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. Fluorine atoms enhance metabolic stability and influence molecular polarity, which can improve bioavailability and target binding in drug design .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-difluoro-2-(4-fluorophenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N/c9-7-3-1-6(2-4-7)8(10,11)5-12/h1-4H,5,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOPXGCKWVEEPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454483-93-3
Record name 2,2-difluoro-2-(4-fluorophenyl)ethan-1-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(4-fluorophenyl)ethan-1-amine typically involves the reaction of 4-fluorobenzaldehyde with difluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as anhydrous ethanol, at a temperature range of 60-80°C .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using high-purity starting materials. The process includes rigorous purification steps, such as recrystallization and distillation, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2-Difluoro-2-(4-fluorophenyl)ethan-1-amine hydrochloride is a fluorinated amine compound with versatile chemical properties, making it useful in scientific research. It possesses a unique structure featuring two fluorine atoms and an amine group, which contribute to its diverse biological activities.

Scientific Research Applications

This compound hydrochloride is widely used in scientific research. Its applications span across various disciplines:

  • Chemistry It serves as a building block in synthesizing complex organic molecules.
  • Biology It is used in studying enzyme interactions and protein-ligand binding.
  • Medicine It is investigated for potential therapeutic effects in treating various diseases.
  • Industry It is utilized in developing new materials and chemical processes.

Chemical Reactions

This compound undergoes several types of chemical reactions:

  • Oxidation It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
  • Reduction It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form amines with different oxidation states.
  • Substitution The fluorine atoms can be substituted with other halogens or functional groups using halogenating agents or nucleophiles under appropriate conditions.

The major products resulting from these reactions include various fluorinated derivatives and amine compounds, which have applications in pharmaceuticals and agrochemicals.

The biological activity of this compound hydrochloride is attributed to its interaction with molecular targets like enzymes and receptors. This binding alters their activity, leading to biochemical effects that influence cellular processes.

Pharmacological Applications

Research indicates potential applications in:

  • Cancer Research Studies have shown its effectiveness against human breast cancer cells, demonstrating significant inhibitory effects on cell viability.
  • Enzyme Inhibition The compound has been investigated for its ability to inhibit poly (ADP-ribose) polymerase (PARP), which plays a role in DNA repair mechanisms.

Study on Cancer Cells

In a study assessing the compound's effectiveness against breast cancer cells, the compound was tested at various concentrations (0.01 to 100 µM). It significantly inhibited PARP1 activity, leading to increased apoptosis markers such as cleaved PARP and phosphorylated H2AX.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(4-fluorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to increased potency and selectivity. The compound may also modulate various signaling pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Key Observations :

  • Fluorine vs.
  • Impact of Difluoro Chain: The dual fluorine atoms on the ethanamine chain in the target compound enhance polarity and acidity (lower pKa) compared to non-fluorinated analogues like F-MBA .
  • Aromatic Ring Diversity : Pyridinyl () or methoxyphenyl () substituents introduce heteroatoms or electron-donating groups, affecting electronic distribution and hydrogen-bonding capacity.

Biological Activity

2,2-Difluoro-2-(4-fluorophenyl)ethan-1-amine, also known as a difluorinated amine compound, has garnered interest in various fields of research, particularly in medicinal chemistry and biochemistry. This compound is noted for its unique structural features, including fluorine substitutions that influence its biological activity and chemical reactivity. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

The compound's molecular structure includes two fluorine atoms attached to a carbon atom adjacent to an amine group and a 4-fluorophenyl moiety. This configuration enhances its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of fluorine atoms increases the binding affinity towards certain molecular targets, which may lead to modulation of various biological pathways. The compound has been investigated for its potential effects on enzyme interactions and protein-ligand binding, suggesting a role in influencing metabolic processes and signaling pathways.

Antitumor Activity

Recent studies have explored the antitumor potential of difluorinated compounds similar to this compound. For instance, compounds with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis or inhibition of cell proliferation through interaction with key regulatory proteins .

Neuropharmacological Effects

Research indicates that difluorinated amines may exhibit neuropharmacological properties by mimicking neurotransmitters such as noradrenaline. The substitution of hydroxy groups with fluorine atoms in related compounds has been proposed to enhance adrenergic activity, potentially leading to applications in treating neurological disorders .

Case Studies

  • Antitumor Efficacy : A study evaluated the efficacy of a series of fluorinated analogs against colon carcinoma cell lines. Compounds similar to this compound demonstrated IC50 values comparable to standard chemotherapeutic agents like doxorubicin .
  • Neurotransmitter Mimicry : In silico docking studies have shown that difluorinated analogs can effectively bind to β2-adrenergic receptors, indicating their potential use as therapeutic agents in managing conditions like asthma or hypertension .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
2-(4-Fluorophenyl)ethylamineSingle fluorine on phenyl ringModerate neuropharmacological effects
2-(2-Fluorophenyl)ethan-1-amineSingle fluorine on ethyl chainLimited antitumor activity
This compoundDual fluorines and an amine groupSignificant antitumor and neuroactive properties

Q & A

Q. What are the optimal synthetic routes for 2,2-difluoro-2-(4-fluorophenyl)ethan-1-amine, and how do reaction conditions influence yield?

The synthesis of this compound typically involves fluorination and coupling reactions. A high-yield (83%) method uses a multi-step process starting with aryl halides and difluoroacetate derivatives under palladium catalysis, followed by reductive amination. Key parameters include temperature control (25–60°C), solvent choice (e.g., THF or DCM), and stoichiometric ratios of reagents like boronic acids or Grignard reagents. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR are critical for confirming fluorine substitution patterns and amine proton environments. For example, 19F^{19}\text{F} NMR shows distinct signals at δ −100.0 (td, J=12.9HzJ = 12.9 \, \text{Hz}) and −109.5 ppm .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., m/z 201 [M+^+]) and isotopic patterns .
  • X-ray Crystallography : While not always available, it provides definitive structural confirmation, especially for resolving fluorinated stereocenters .

Q. How does the fluorine substitution pattern influence the compound’s physicochemical properties?

The geminal difluoro group at the C2 position increases electronegativity, reducing basicity of the amine (pKa ~8.5 vs. ~10.2 for non-fluorinated analogs). This enhances lipid solubility (logP ~1.9) and metabolic stability, as C–F bonds resist oxidative degradation. The 4-fluorophenyl group contributes to π-π stacking interactions in receptor binding .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in receptor binding assays (e.g., β2-adrenergic vs. serotonin receptors) may arise from assay conditions (e.g., cell line variability, ligand concentration). To address this:

  • Perform competitive binding assays with radiolabeled ligands (e.g., 3H^3\text{H}-dihydroalprenolol for β2-adrenergic receptors) .
  • Use molecular docking simulations to predict binding poses and affinity differences due to fluorine-induced conformational changes .
  • Validate findings across multiple models (e.g., in vitro HEK293 cells vs. ex vivo tissue assays) .

Q. How can computational modeling optimize the design of derivatives with enhanced selectivity?

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify regions for functionalization (e.g., adding electron-withdrawing groups to enhance H-bonding).
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100 ns trajectories to assess stability of fluorine-mediated contacts (e.g., with Tyr308 in β2-adrenergic receptors) .
  • QSAR Models : Coramine substituent effects (e.g., trifluoromethyl vs. difluoro) with IC50_{50} values to prioritize synthetic targets .

Q. What methodological considerations are critical for studying metabolic stability in hepatic microsomes?

  • Incubation Conditions : Use pooled human liver microsomes (0.5 mg/mL protein), NADPH regeneration system, and 37°C incubation.
  • Analytical Workflow : Employ LC-MS/MS to monitor parent compound depletion and identify metabolites (e.g., oxidative defluorination products).
  • Kinetic Analysis : Calculate intrinsic clearance (CLint_{\text{int}}) using the substrate depletion method, noting that fluorine substitution typically reduces CLint_{\text{int}} by 40–60% compared to non-fluorinated analogs .

Comparative and Mechanistic Questions

Q. How does this compound compare to its non-fluorinated analogs in receptor binding assays?

Fluorination decreases amine basicity, reducing off-target interactions with monoamine transporters (e.g., SERT, DAT). For β2-adrenergic receptors, the compound shows 3-fold higher selectivity (Ki_i = 12 nM) compared to its non-fluorinated counterpart (Ki_i = 38 nM) due to enhanced hydrophobic interactions with Leu312 .

Q. What role does the difluoroethylamine moiety play in overcoming pharmacological challenges like first-pass metabolism?

The geminal difluoro group sterically shields the amine from cytochrome P450 enzymes (e.g., CYP3A4), increasing oral bioavailability (F = 65% in rat models vs. 22% for non-fluorinated analogs). This is confirmed by in vitro metabolite profiling showing 80% parent compound remaining after 1-hour incubation .

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